molecular formula C11H9NO2 B3025000 2-Cyano-3-(4-methylphenyl)acrylic acid CAS No. 20374-48-5

2-Cyano-3-(4-methylphenyl)acrylic acid

Cat. No.: B3025000
CAS No.: 20374-48-5
M. Wt: 187.19 g/mol
InChI Key: VSMAAVBAABUVMQ-UXBLZVDNSA-N
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Mechanism of Action

Target of Action

It’s known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to carbon-carbon bond formation processes.

Mode of Action

It’s known to be involved in Suzuki–Miyaura coupling reactions , which typically involve the formation of carbon-carbon bonds through a palladium-catalyzed cross-coupling process . More research is needed to fully understand the specific interactions of this compound with its targets.

Biochemical Pathways

Given its involvement in Suzuki–Miyaura coupling reactions , it’s likely that this compound plays a role in pathways involving carbon-carbon bond formation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(4-methylphenyl)acrylic acid typically involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base, followed by the addition of a suitable acid to yield the desired product. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(4-methylphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of a catalyst.

Major Products Formed

    Oxidation: 4-Methylbenzoic acid or 4-methylbenzamide.

    Reduction: 2-Amino-3-(4-methylphenyl)acrylic acid.

    Substitution: 4-Bromo-2-cyano-3-(4-methylphenyl)acrylic acid or 4-Nitro-2-cyano-3-(4-methylphenyl)acrylic acid.

Scientific Research Applications

2-Cyano-3-(4-methylphenyl)acrylic acid is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-3-(4-methylphenyl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group and the 4-methylphenyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

(E)-2-cyano-3-(4-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMAAVBAABUVMQ-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364396
Record name (2E)-2-Cyano-3-(4-methylphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80540-68-7
Record name NSC230320
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230320
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-2-Cyano-3-(4-methylphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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